molecular formula C26H20N2 B3069921 2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 1000504-19-7

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B3069921
CAS No.: 1000504-19-7
M. Wt: 360.4 g/mol
InChI Key: KZXLEMCJJXTCCC-UHFFFAOYSA-N
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Description

2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a diphenylamino group attached to a biphenyl structure, with an acetonitrile group at the terminal position. Its complex structure allows for diverse chemical reactivity and potential use in advanced materials and electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-(diphenylamino)benzaldehyde with a suitable nitrile source under basic conditions. One common method includes the use of 2-cyanoacetic acid and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile solvent . The reaction proceeds through nucleophilic addition followed by dehydration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include 4-(diphenylamino)benzaldehyde derivatives.

    Reduction: Products may include 4-(diphenylamino)benzylamine derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or aminated biphenyl derivatives.

Scientific Research Applications

2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile largely depends on its application. In electronic devices, its photophysical properties are crucial. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.

Properties

IUPAC Name

2-[4-[4-(N-phenylanilino)phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXLEMCJJXTCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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